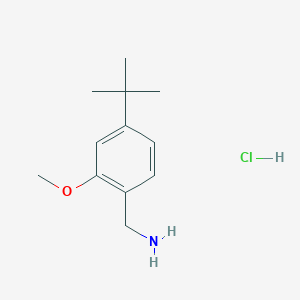

丙-2-炔基 (2S)-2-氨基-3-甲基丁酸酯;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

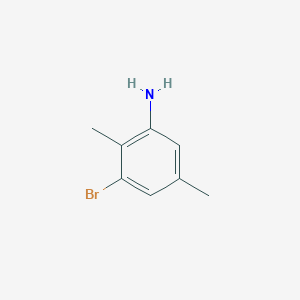

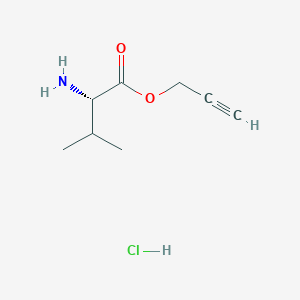

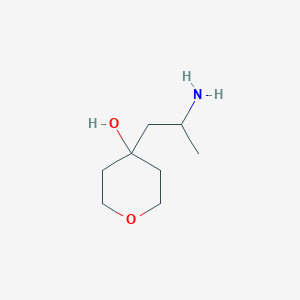

Prop-2-ynyl is a functional group in organic chemistry consisting of a propyne moiety (a three-carbon chain with a triple bond) attached to a molecule via its terminal acetylenic carbon . (2S)-2-amino-3-methylbutanoate is an amino acid derivative, specifically a derivative of isoleucine, which is one of the essential amino acids .

Molecular Structure Analysis

The molecular structure of a compound containing a prop-2-ynyl group would include a three-carbon chain with a triple bond. The (2S)-2-amino-3-methylbutanoate component would include an amino group and a carboxylate group, along with a three-carbon chain with a methyl group attached .Chemical Reactions Analysis

Prop-2-ynyl groups have been involved in various chemical reactions. For example, prop-2-ynylsulfonium salts have been used in reactions with sulfonyl-protected β-amino ketones, resulting in various compounds . Additionally, prop-2-ynyl ethers have been synthesized through reactions with propargyl bromide .科学研究应用

合成与功能化技术

合成途径

复杂化学结构的合成通常涉及关键的前体分子,可以通过各种反应对其进行修饰以实现所需的官能团。例如,由 2-三丁基锡基-2-丙烯-1-基乙酸酯合成的 2-三丁基锡基-1-烯烃说明了一种制备化合物的的方法,该化合物可以用作结构复杂分子的合成中间体,可能包括丙-2-炔基 (2S)-2-氨基-3-甲基丁酸酯盐酸盐 (贝尔利纳、卡皮塔、桑蒂斯和罗西,1994)。

官能团转化

丹麦和艾哈迈德 (2007 年) 的研究中所述的末端环氧化物的羰基环开反应提供了一个示例,说明如何在温和条件下转化官能团,这种方法可能与丙-2-炔基 (2S)-2-氨基-3-甲基丁酸酯盐酸盐的衍生物的修饰或合成有关 (丹麦和艾哈迈德,2007)。

在药物开发中的潜在应用

抗惊厥活性

对酯类化合物(例如 (1R,2S,5R)-5-甲基-2-(丙-2-基)环己基 4-氨基-3-苯基丁酸酯盐酸盐的合成和抗惊厥活性)的研究证明了结构复杂的酯类的潜在药用应用。此类研究可以提供有关丙-2-炔基 (2S)-2-氨基-3-甲基丁酸酯盐酸盐治疗潜力的见解 (内斯特金娜、穆萨托夫、洪恰罗娃和克拉夫琴科,2022)。

高级有机合成技术

创新合成方法

丙-2-炔基磺鎓盐的 [3 + 2]-环化以获得含有甲硫基的氢吲哚-5-酮展示了一种新颖的合成途径,该途径可应用于丙-2-炔基 (2S)-2-氨基-3-甲基丁酸酯盐酸盐的合成或修饰,突出了丙-2-炔基在有机合成中的多功能性 (贾、张、金和黄,2017)。

作用机制

属性

IUPAC Name |

prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-4-5-11-8(10)7(9)6(2)3;/h1,6-7H,5,9H2,2-3H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUYANNTKVZVBL-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC#C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC#C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,4-dimethylphenyl)sulfonyl)pyrrolidine](/img/structure/B2971187.png)

![(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2971192.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2971195.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide](/img/structure/B2971198.png)